N-(benzo[d][1,3]dioxol-5-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN2O5/c24-14-7-5-13(6-8-14)22(27)26-20-16-3-1-2-4-17(16)31-21(20)23(28)25-15-9-10-18-19(11-15)30-12-29-18/h1-11H,12H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIKXOVWIXSITG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the benzo[d][1,3]dioxole and fluorobenzamido groups. Common reagents used in these reactions include halogenated benzenes, amines, and carboxylic acids. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typical.
Substitution: Reagents such as sodium hydride (NaH) or alkyl halides are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Functional Insights
Core Heterocycle Variations Benzofuran vs. Benzofuran vs. Cyclopentane (CAS 867327-79-5): The cyclopentane-carboxamide lacks aromaticity, likely reducing interactions with hydrophobic pockets compared to the benzofuran-based target.
Substituent Effects Fluorine-Containing Groups: The 4-fluorobenzamido group in the target compound may confer metabolic stability and improved binding over non-fluorinated analogs (e.g., D14’s methylthiophenyl group). Benzodioxole vs.
Synthetic Challenges
- Yields for analogs like D14 (13.7%) and D15 (21.7%) suggest that introducing bulky substituents (e.g., benzodioxole) may require optimized coupling agents (e.g., HATU in ) or purification methods.
Physicochemical Properties
- Melting points vary significantly: D14 (208.9–211.3°C) vs. Compound 21 (161–163°C), reflecting differences in crystallinity driven by substituent polarity.
Research Findings and Implications
- Bioactivity Potential: Compounds with benzodioxole and fluorophenyl groups (e.g., ’s IDO1 inhibitors) show promise in targeting enzymes like indoleamine 2,3-dioxygenase, suggesting the target compound may have similar applications.
- Synthetic Routes: Common methods include HATU-mediated amide coupling () and Pd-catalyzed cross-coupling (), though the target compound’s synthesis may require tailored conditions due to steric hindrance from the benzodioxole.
- Contradictions: While benzodioxole analogs like D14 exhibit high melting points, benzofuran derivatives (e.g., Compound 21) have lower values, indicating divergent solubility profiles for formulation.
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide is a synthetic compound that has drawn attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 439.5 g/mol. The structural features include a benzofuran moiety and a benzo[d][1,3]dioxole group, which are known for their roles in various pharmacological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression. Similar compounds have been shown to induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : Compounds with similar structures often cause cell cycle arrest, preventing cancer cells from proliferating.
- Induction of Apoptosis : Evidence suggests that this compound can activate apoptotic pathways, leading to programmed cell death in malignant cells.
Anticancer Activity
Recent studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. Below is a summary of findings from relevant research:
| Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|
| A549 (Lung Cancer) | 1.6 ± 0.21 | 3.72 times more effective |
| NCI-H1299 (Lung Cancer) | 1.07 ± 0.25 | 5.33 times more effective |
| BJ (Normal Fibroblast) | 16.72 ± 2.77 | Less cytotoxic than cancer lines |
| MRC-5 (Normal Lung) | 16.85 ± 2.96 | Less cytotoxic than cancer lines |
These results indicate that this compound exhibits significantly higher cytotoxicity against lung cancer cell lines compared to cisplatin, a commonly used chemotherapeutic agent .
Case Studies
- Study on Lung Cancer Cells : In vitro studies showed that treatment with the compound led to significant inhibition of cell proliferation and induced apoptosis in A549 and NCI-H1299 cells. The selectivity indices calculated from these studies indicated a strong preference for targeting cancer cells over normal cells .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound activates caspase pathways associated with apoptosis and inhibits key survival pathways in cancer cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(benzo[d][1,3]dioxol-5-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide, and how can purity be maximized?
- Methodology :
-
Coupling Reactions : Use benzofuran-2-carboxylic acid derivatives and amine-containing benzodioxol precursors. Catalytic systems like Pd(OAc)₂/XPhos in dioxane/water mixtures at 100°C (yield ~85%) are effective for cross-coupling .
-
Solvent Optimization : DMF or DMSO-d6 improves solubility of intermediates. LiH or Na₂CO₃ controls pH during amide bond formation .
-
Purification : Silica gel chromatography (hexane/EtOAc gradients) followed by recrystallization (e.g., CHCl₃/EtOH) achieves >95% purity .
- Key Data :
| Parameter | Conditions | Yield/Purity |
|---|---|---|
| Cross-coupling catalyst | Pd(OAc)₂/XPhos | 85% yield |
| Solvent system | Dioxane/H₂O (4:1) | Optimal for coupling |
| Purification | Silica chromatography (hexane/EtOAc) | ≥95% purity |
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d6 or CDCl₃) confirms regiochemistry and substituent integration. Key signals: benzodioxol (δ 5.9–6.1 ppm, singlet), fluorobenzamido (δ 7.8–8.2 ppm, multiplet) .
- HPLC-MS : Reversed-phase HPLC with ESI-MS detects impurities (<0.5%) and validates molecular weight (calculated: ~423.3 g/mol) .
- X-ray Crystallography : Resolves stereochemistry of benzofuran-benzodioxol junctions (if crystals form) .
Advanced Research Questions
Q. How does structural modification of the benzodioxol or fluorobenzamido groups impact biological activity?
- SAR Insights :
-
Benzodioxol Modifications : Electron-withdrawing groups (e.g., Cl) at position 5 enhance enzyme inhibition (IC₅₀ < 1 µM for HDACs) .
-
Fluorobenzamido Position : Para-fluorine (vs. meta) improves binding to uPAR (Kd ~50 nM) due to hydrophobic pocket complementarity .
-
Benzofuran Rigidity : Planar benzofuran scaffolds increase intercalation with DNA/RNA targets (e.g., antiviral activity against HCV NS5B polymerase) .
- Experimental Design :
-
Synthesize analogs via Suzuki-Miyaura coupling (e.g., 5-iodo-benzofuran derivatives) .
-
Test in vitro against enzyme panels (e.g., kinase, protease) and validate with molecular docking (Autodock Vina) .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?
- Root Causes :
- Assay Variability : Differences in enzyme sources (recombinant vs. native) or buffer conditions (e.g., Mg²⁺ concentration in kinase assays) .
- Cellular Uptake : LogP variations (e.g., 3.5 vs. 4.2) alter membrane permeability, skewing IC₅₀ in cell-based vs. biochemical assays .
- Resolution :
- Standardize assays using WHO reference materials.
- Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
Q. How can computational modeling predict in vivo efficacy for neuroprotective or anticancer applications?
- Methodology :
- ADMET Prediction : SwissADME estimates blood-brain barrier penetration (BBB+ score >0.6) due to moderate LogP (~3.8) .
- MD Simulations : GROMACS models reveal stable binding to β-amyloid fibrils (RMSD <2.0 Å over 100 ns), supporting Alzheimer’s applications .
- Transcriptomics : Connectivity Map (CMap) analysis links compound exposure to neurogenesis pathways (e.g., CREB activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
